molecular formula C13H11F6NO4 B387777 Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate

Cat. No.: B387777
M. Wt: 359.22g/mol
InChI Key: YNYLYXMXGHTXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of trifluoromethyl groups, imparts distinct chemical and physical properties that make it valuable in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional heating or microwave irradiation to yield the desired product efficiently.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and specificity, leading to potent biological effects. The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate stands out due to its specific trifluoromethylated structure, which imparts unique chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These characteristics make it particularly valuable in medicinal chemistry and other scientific research areas .

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F6NO4/c1-2-24-10(22)11(23,13(17,18)19)20-9(21)7-4-3-5-8(6-7)12(14,15)16/h3-6,23H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYLYXMXGHTXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC(=CC=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F6NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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